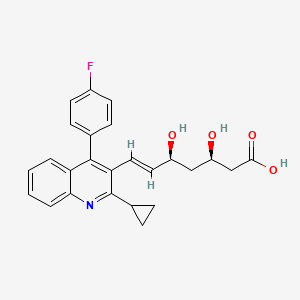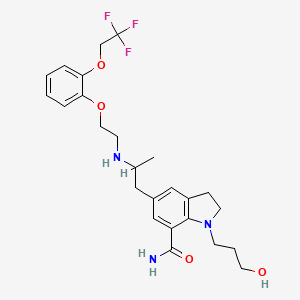
BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN: is a complex peptide resin used primarily in the synthesis of multiple antigenic peptides. This compound is composed of a series of lysine residues and beta-alanine, capped with a BOC (tert-butyloxycarbonyl) protecting group. It is widely used in peptide synthesis due to its ability to facilitate the creation of branched peptide structures, which are essential in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN involves multiple steps, starting with the protection of lysine residues using the BOC group. The protected lysine residues are then sequentially coupled to form the desired peptide chain. The beta-alanine is incorporated towards the end of the synthesis, followed by the attachment of the peptide to the PAM (phenylacetamidomethyl) resin. The final product is obtained after purification and characterization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC protecting group under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Cleavage Reactions: Detachment of the peptide from the resin using specific cleavage reagents
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used.
Cleavage: Reagents like trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) are used to cleave the peptide from the resin
Major Products: The major products formed from these reactions are the desired peptides, which can be further modified or used in various applications .
Applications De Recherche Scientifique
Chemistry: BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is extensively used in peptide synthesis, particularly in the creation of multiple antigenic peptides (MAPs). These peptides are crucial for studying protein-protein interactions and developing peptide-based drugs .
Biology: In biological research, this compound is used to synthesize peptides that serve as antigens for antibody production. These peptides are also used in studying enzyme-substrate interactions and receptor-ligand binding .
Medicine: In the medical field, this compound is used in the development of peptide-based vaccines and therapeutic agents. Its ability to create branched peptides makes it valuable for designing molecules with enhanced stability and bioactivity .
Industry: Industrially, this compound is used in the production of custom peptides for various applications, including diagnostics, drug development, and biochemical research .
Mécanisme D'action
The mechanism of action of BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is primarily related to its role in peptide synthesis. The BOC protecting group prevents unwanted side reactions during the synthesis process, ensuring the correct formation of peptide bonds. The PAM resin serves as a solid support, allowing for the stepwise assembly of the peptide chain. The beta-alanine residue provides flexibility and spacing within the peptide structure, facilitating the creation of branched peptides .
Comparaison Avec Des Composés Similaires
BOC-LYSINE-RESIN: A simpler version used for linear peptide synthesis.
FMOC-LYSINE-RESIN: Uses FMOC (fluorenylmethyloxycarbonyl) as the protecting group instead of BOC.
BOC-ALANINE-RESIN: Used for incorporating alanine residues into peptides
Uniqueness: BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is unique due to its ability to create highly branched peptide structures, which are essential for multiple antigenic peptide synthesis. This compound’s specific combination of lysine residues and beta-alanine, along with the BOC protecting group and PAM resin, makes it particularly suitable for complex peptide synthesis .
Propriétés
Numéro CAS |
178535-18-7 |
|---|---|
Formule moléculaire |
C85H154N15O24R |
Poids moléculaire |
1770.22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











